[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine
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Overview
Description
Mechanism of Action
Target of Action
VPhos, also known as [2’,4’-Bis(1,1-dimethylethyl)-6’-methoxy[1,1’-biphenyl]-2-yl]dicyclohexylphosphine, is primarily used as a ligand in various catalytic reactions . Its primary targets are transition metals with which it forms stable complexes .
Mode of Action
VPhos interacts with its targets (transition metals) to form stable complexes . These complexes then act as catalysts in various types of cross-coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Pharmacokinetics
As a chemical compound used in catalytic reactions, VPhos is not typically subject to pharmacokinetic analysis. Its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would largely depend on the specific context in which it is used. It’s important to note that vphos is a solid compound with a melting point of 113-118 °c .
Result of Action
The result of VPhos’s action is the facilitation of various types of cross-coupling reactions . By forming stable complexes with transition metals, VPhos acts as a catalyst, speeding up these reactions and increasing their efficiency .
Action Environment
The action, efficacy, and stability of VPhos can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH of the reaction environment can all impact the effectiveness of VPhos as a ligand . Furthermore, the specific transition metal with which VPhos is complexed can also affect its action .
Biochemical Analysis
Biochemical Properties
VPhos is a phosphine ligand, which means it has the ability to bind to transition metals and form stable complexes . This property is crucial for its role in various biochemical reactions, particularly in cross-coupling reactions
Cellular Effects
The cellular effects of VPhos are primarily related to its role as a catalyst in cross-coupling reactions . These reactions are fundamental to many biological processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of VPhos is largely based on its ability to form stable complexes with transition metals, which can then participate in various biochemical reactions . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine typically involves the reaction of 2-bromo-4,6-di-tert-butylphenol with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a base such as potassium tert-butoxide to facilitate the formation of the phosphine ligand .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored under nitrogen to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions
[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine undergoes various types of reactions, primarily serving as a ligand in catalytic processes. These include:
Cross-Coupling Reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Negishi coupling, Stille coupling, Sonogashira coupling, and Heck reaction
Oxidation and Reduction: While this compound itself is stable, it can participate in reactions where the metal center undergoes oxidation or reduction.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, bases like potassium tert-butoxide, and solvents such as toluene or tetrahydrofuran
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications .
Scientific Research Applications
[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic reactions to synthesize complex organic molecules
Biology: Facilitates the synthesis of biologically active compounds, including potential drug candidates.
Industry: Employed in the production of materials for electronic devices and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic reactions. Compared to XPhos and RuPhos, this compound offers different reactivity profiles and selectivity, making it suitable for a distinct set of applications .
Properties
IUPAC Name |
dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49OP/c1-32(2,3)24-22-28(33(4,5)6)31(29(23-24)34-7)27-20-14-15-21-30(27)35(25-16-10-8-11-17-25)26-18-12-9-13-19-26/h14-15,20-23,25-26H,8-13,16-19H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFKWGKMKCNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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